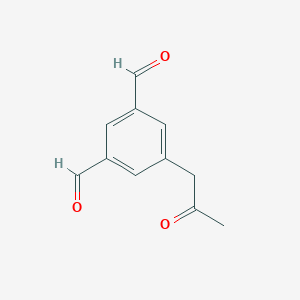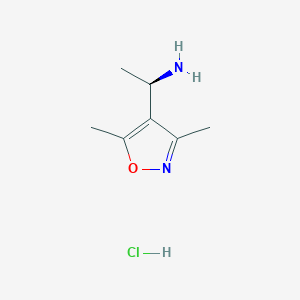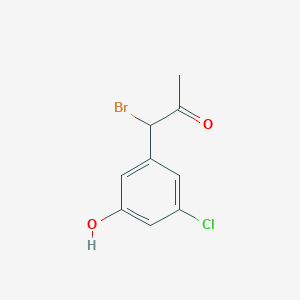
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is an organic compound with the molecular formula C9H8BrClO2. It is a brominated and chlorinated derivative of phenylpropanone, featuring a hydroxy group on the phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one can be synthesized through the bromination of 3-chlorophenylpropanone. The reaction typically involves the addition of bromine to 3-chlorophenylpropanone in the presence of a solvent and a catalyst. For instance, a reaction setup might include 33.7 grams of 3-chlorophenylpropanone, 16.8 grams of liquid bromine, 50.0 grams of solvent, and 0.75 grams of catalyst. The reaction is carried out at a controlled temperature of 15°C for 2.5 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining reaction conditions to achieve high yield and purity.
化学反応の分析
Types of Reactions
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation Reactions: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction Reactions: The carbonyl group can be reduced to form alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the hydroxy group.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.
Major Products Formed
Substitution: Products include amines or thioethers.
Oxidation: Products include ketones or aldehydes.
Reduction: Products include alcohols.
科学的研究の応用
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: It is used in the development of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of brominated and chlorinated phenylpropanones on biological systems.
Industrial Applications: It may be used in the production of specialty chemicals and materials
作用機序
The mechanism of action of 1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one involves its interaction with molecular targets such as enzymes or receptors. The bromine and chlorine atoms, along with the hydroxy group, contribute to its reactivity and binding affinity. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloropropane: A simpler brominated and chlorinated compound used in organic synthesis.
1-Bromo-3-chloro-2-propanol: Another brominated and chlorinated compound with a hydroxy group, used in various chemical reactions.
Uniqueness
1-Bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one is unique due to the presence of both bromine and chlorine atoms on the phenylpropanone structure, along with a hydroxy group
特性
分子式 |
C9H8BrClO2 |
|---|---|
分子量 |
263.51 g/mol |
IUPAC名 |
1-bromo-1-(3-chloro-5-hydroxyphenyl)propan-2-one |
InChI |
InChI=1S/C9H8BrClO2/c1-5(12)9(10)6-2-7(11)4-8(13)3-6/h2-4,9,13H,1H3 |
InChIキー |
BILQDQQMUCPKQY-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C(C1=CC(=CC(=C1)Cl)O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


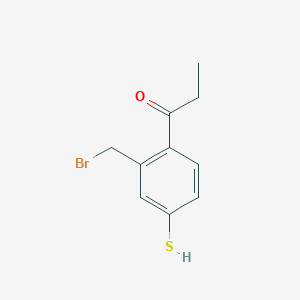

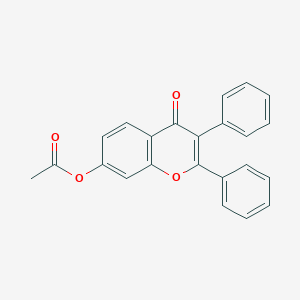
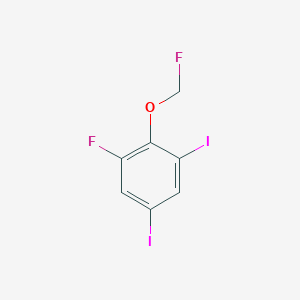
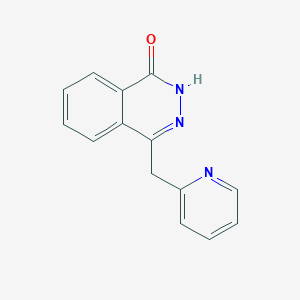
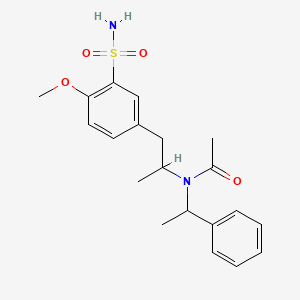

![2-Hydroxy-3-[(prop-2-en-1-yl)oxy]propyl 2-methylprop-2-enoate](/img/structure/B14054522.png)
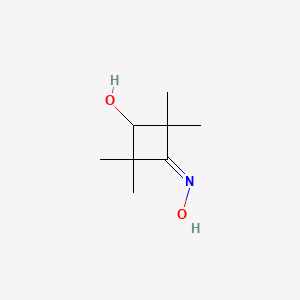
![2-[(4-Methoxyphenylamino)methylene]malononitrile](/img/structure/B14054533.png)
